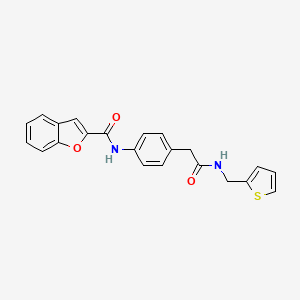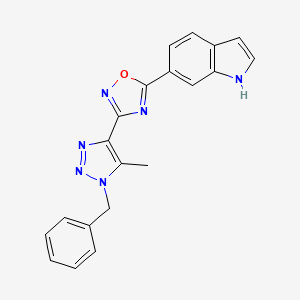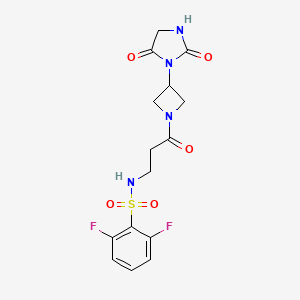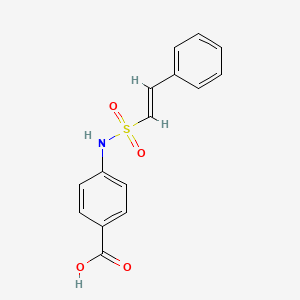![molecular formula C8H12ClN3O3 B2926365 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide CAS No. 2411201-59-5](/img/structure/B2926365.png)
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H12ClN3O3 and a molecular weight of 233.65 g/mol. This compound is characterized by the presence of a chloro group, an imidazolidinone ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2,5-dioxoimidazolidin-1-yl)ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction Reactions: The imidazolidinone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its structural features suggest that it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved in its action are still under investigation, but it is believed to target key enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide can be compared with similar compounds such as:
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It exhibits similar reactivity but may have different biological activity due to the difference in the side chain.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]butanamide: This compound has a butanamide group instead of a propanamide group. The longer side chain may affect its solubility and reactivity.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]benzamide: This compound has a benzamide group, which introduces aromaticity into the molecule.
Propiedades
IUPAC Name |
2-chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-5(9)7(14)10-2-3-12-6(13)4-11-8(12)15/h5H,2-4H2,1H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOMYQCOVPIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(azepan-1-yl)ethyl]-N-cyclobutylprop-2-enamide](/img/structure/B2926283.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
![2-ethyl-1-(2-methylallyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2926289.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2926290.png)

![5-methyl-7-(4-phenethylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2926293.png)


![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)
![6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2926301.png)

![1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2926305.png)
